![molecular formula C18H16N2OS B2748154 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313505-10-1](/img/structure/B2748154.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that contains a benzamide group and a thiazole group . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Thiazoles are a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzamides can generally be synthesized through the reaction of benzoic acid with amines . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thioamides .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzamide group attached to a thiazole ring via a nitrogen atom. The thiazole ring would have a 3,4-dimethylphenyl group attached to it .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Research has indicated that derivatives of benzamide, including those with a thiazole scaffold, exhibit promising anticancer activity. For instance, novel Schiff’s bases containing thiadiazole and benzamide groups have been synthesized and shown to possess significant anticancer properties against a range of human cancer cell lines. The in vitro anticancer evaluation revealed that some synthesized compounds had GI50 values comparable to standard drugs, with notable efficacy against melanoma, leukemia, cervical cancer, and breast cancer cells. Furthermore, molecular docking studies suggest these compounds might inhibit cancer progression through specific interactions with cancer-related proteins, underscoring their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial efficacy as well. A study on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrated that these compounds could inhibit the growth of various pathogenic bacteria and fungi. This suggests a potential application in combating infectious diseases and highlights the versatility of benzamide derivatives in developing new antimicrobial agents (Chawla, 2016).
Corrosion Inhibition
The application of thiazole and benzamide derivatives extends into material science, particularly in the field of corrosion inhibition. Studies have shown that certain benzothiazole derivatives are effective in preventing the corrosion of metals in acidic environments. This is particularly relevant for industries where metal longevity and integrity are crucial. For example, derivatives have been found to significantly reduce corrosion rates in steel, suggesting their use as protective agents in various industrial applications (Yadav, Sharma, & Kumar, 2015).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have demonstrated potent effects on prostate cancer .
Biochemical Pathways
Thiazole derivatives, however, are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-15(10-13(12)2)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZAETYLRFVHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2748071.png)
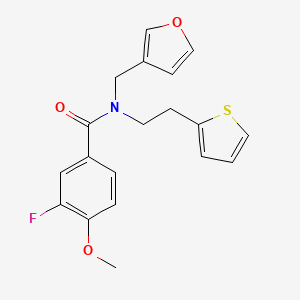
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)
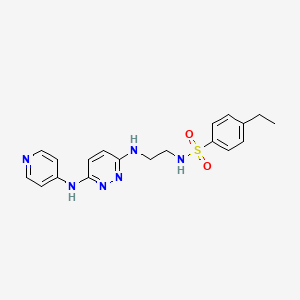


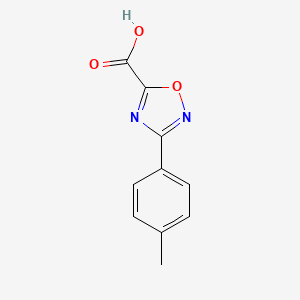
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
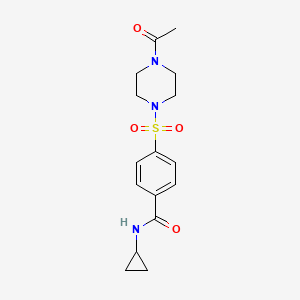
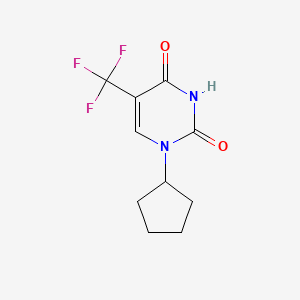

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)